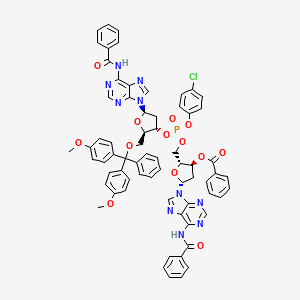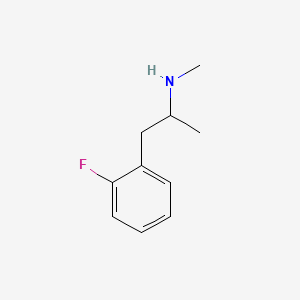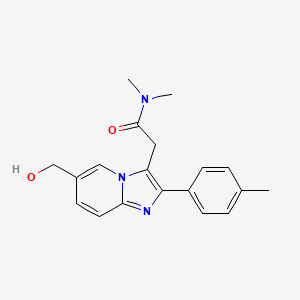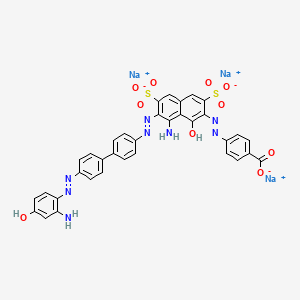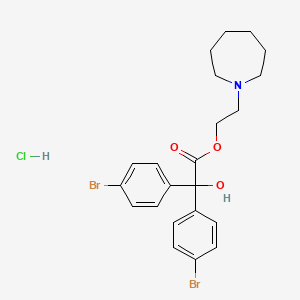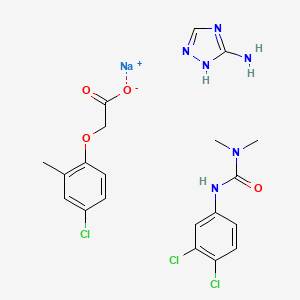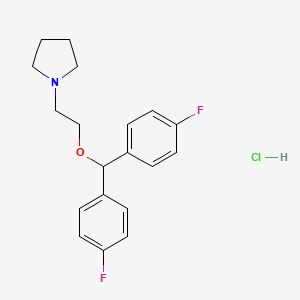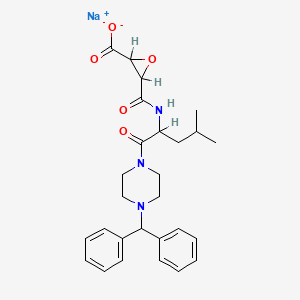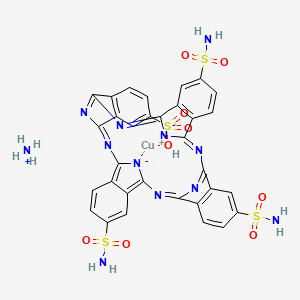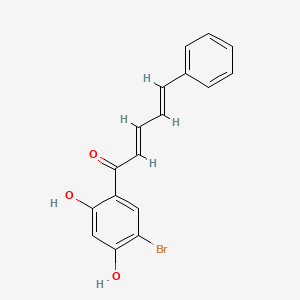![molecular formula C33H42F8N2O4 B12720028 2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide CAS No. 72494-14-5](/img/structure/B12720028.png)
2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is a complex organic compound with a unique structure that combines phenoxy, hydroxy, and perfluorovaleryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves multiple steps, starting with the preparation of the phenoxy and hydroxy intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone or aldehyde, while reduction of the perfluorovaleryl group may result in the formation of a hydrocarbon.
科学的研究の応用
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic activity.
類似化合物との比較
Similar Compounds
2-(2,4-Di-tert-pentylphenoxy)acetic acid: This compound shares the phenoxy and tert-pentyl groups but lacks the hydroxy and perfluorovaleryl groups.
4-(2,4-Di-tert-pentylphenoxy)butyric acid: Similar in structure but with a butyric acid group instead of the hexananilide group.
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)-3’-hydroxy-4’-[(5H-perfluorovaleryl)amino]hexananilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
72494-14-5 |
|---|---|
分子式 |
C33H42F8N2O4 |
分子量 |
682.7 g/mol |
IUPAC名 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-hydroxy-4-(2,2,3,3,4,4,5,5-octafluoropentanoylamino)phenyl]hexanamide |
InChI |
InChI=1S/C33H42F8N2O4/c1-8-11-12-25(47-24-16-13-19(29(4,5)9-2)17-21(24)30(6,7)10-3)26(45)42-20-14-15-22(23(44)18-20)43-28(46)32(38,39)33(40,41)31(36,37)27(34)35/h13-18,25,27,44H,8-12H2,1-7H3,(H,42,45)(H,43,46) |
InChIキー |
YQTBVQGDWOBHRU-UHFFFAOYSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
正規SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


